molecular formula C20H24ClN3OS B3053518 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- CAS No. 54241-02-0

10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-

Cat. No. B3053518
CAS RN: 54241-02-0
M. Wt: 389.9 g/mol
InChI Key: YKALSODMDPYKBX-UHFFFAOYSA-N
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Description

10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] is a chemical compound that belongs to the phenothiazine group. It has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] is not fully understood. However, it is believed to work by blocking the action of dopamine and other neurotransmitters in the brain. This leads to a decrease in the symptoms of psychosis and other psychiatric disorders.
Biochemical and Physiological Effects:
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] has been shown to have a wide range of biochemical and physiological effects. It has been shown to block the action of dopamine, histamine, and acetylcholine in the brain. This leads to a decrease in the symptoms of psychosis, such as delusions and hallucinations. It has also been shown to have antihistaminic and anticholinergic effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] in lab experiments is its well-established pharmacological profile. This makes it a useful tool for investigating the role of dopamine and other neurotransmitters in the central nervous system. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on the liver and other organs, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-]. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.

Scientific Research Applications

10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including antipsychotic, antihistaminic, and anticholinergic effects. This compound has been used in various studies to investigate the role of dopamine and other neurotransmitters in the central nervous system.

properties

IUPAC Name

8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-13-15(21)3-5-19(17)26-20-6-4-16(25)14-18(20)24/h3-6,13-14,25H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKALSODMDPYKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=C(C=CC(=C3)O)SC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490867
Record name 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54241-02-0
Record name 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
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10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
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10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
Reactant of Route 4
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
Reactant of Route 5
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
Reactant of Route 6
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-

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